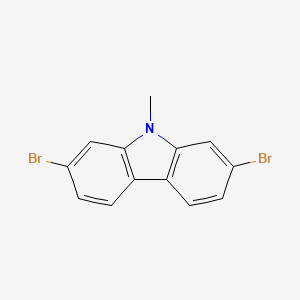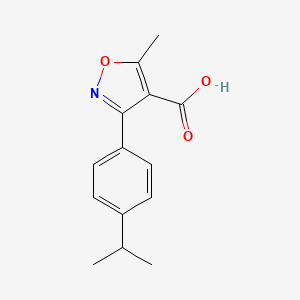
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The isoxazole ring is substituted with a 4-isopropylphenyl group and a carboxylic acid group at the 3 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the corresponding oxime This oxime can then undergo cyclization with acetic anhydride to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in biological studies.
Medicine: The compound has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding, π-π interactions, or hydrophobic interactions with target proteins, influencing their function. The carboxylic acid group can also play a role in binding to active sites or catalytic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylphenyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(4-Isopropylphenyl)-5-ethylisoxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Isopropylphenyl)-5-methylisoxazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the specific combination of the isoxazole ring, the 4-isopropylphenyl group, and the carboxylic acid group. This combination imparts distinct chemical and physical properties, making the compound valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-8(2)10-4-6-11(7-5-10)13-12(14(16)17)9(3)18-15-13/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
OTBFBBGALSAZKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


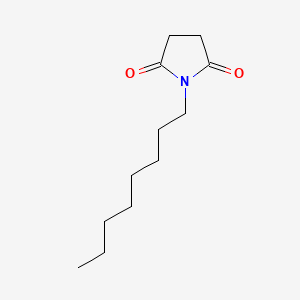

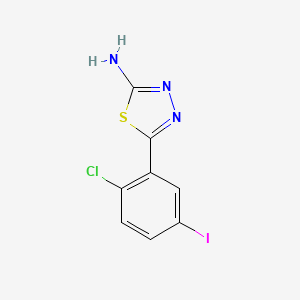
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)


![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
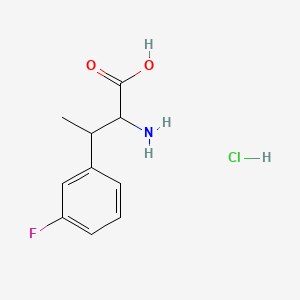
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)

![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
